molecular formula C16H17NO2 B5419797 N-(4-methoxyphenyl)-2-(3-methylphenyl)acetamide

N-(4-methoxyphenyl)-2-(3-methylphenyl)acetamide

Cat. No. B5419797
M. Wt: 255.31 g/mol
InChI Key: ATRCVTLFOLHTAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-(3-methylphenyl)acetamide, also known as 'MMA', is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the amide family and is commonly used as a precursor for the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of MMA is not fully understood. However, it is believed that MMA exerts its therapeutic effects by modulating various signaling pathways in the body. For example, MMA has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which play a critical role in the development of inflammatory diseases.
Biochemical and Physiological Effects:
MMA has been shown to exert a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, MMA has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using MMA in lab experiments include its low toxicity, high purity, and ease of synthesis. However, one limitation of using MMA in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of MMA. One area of research that holds promise is the development of novel pharmaceuticals based on the structure of MMA. Additionally, further investigation into the mechanism of action of MMA could lead to the development of new therapeutic targets for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Finally, the synthesis of new derivatives of MMA could lead to the development of compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of MMA can be achieved by the reaction of 4-methoxyphenylamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of MMA, which can be purified by recrystallization or column chromatography.

Scientific Research Applications

MMA has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, MMA has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-4-3-5-13(10-12)11-16(18)17-14-6-8-15(19-2)9-7-14/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRCVTLFOLHTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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